molecular formula C11H9BrN2O B3117657 5-Bromo-1-naphthohydrazide CAS No. 22531-60-8

5-Bromo-1-naphthohydrazide

Cat. No. B3117657
CAS RN: 22531-60-8
M. Wt: 265.11 g/mol
InChI Key: GUNFWPBYWGACRX-UHFFFAOYSA-N
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Description

5-Bromo-1-naphthohydrazide is a chemical compound with the formula C11H9BrN2O and a molecular weight of 265.11 . It is used for research purposes and is not intended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) . Further studies on the molecular electrostatic potential and frontier molecular orbital of the compound can provide more insights into its physical and chemical properties .


Chemical Reactions Analysis

Although specific chemical reactions involving this compound are not detailed, related compounds such as 5-bromo enones have been studied . These compounds undergo reactions such as electrophilic substitution of the aromatic core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be studied using various techniques. For instance, the compound’s molecular crystal structure can be determined using density functional theory (DFT) and compared with X-ray diffraction values .

Scientific Research Applications

Cytotoxicity and Anticancer Activities

  • 5-Bromo-1-naphthohydrazide, as part of Schiff base ligands, has been synthesized and used in the formation of diorganotin complexes. These complexes have shown significant cytotoxic activity against various human carcinoma cell lines, suggesting potential applications in anticancer research (Lee et al., 2012).
  • In another study, the Schiff bases and diorganotin(IV) complexes were evaluated for their cytotoxic activities against three human carcinoma cell lines, with some complexes displaying good cytotoxic activities (See Mun Lee et al., 2013).

Histochemical Applications

  • 5-Bromoindoxyl acetate, a related compound, has been used as a substrate for the histochemical demonstration of esterases, indicating its utility in histochemical applications (Pearson & Defendi, 1957).

Material Synthesis and Modification

  • This compound is involved in the selective synthesis of bromo-substituted naphthalene dianhydride derivatives, which are important precursors in materials and supramolecular chemistry (Z. Ping, 2012).

Chemical Reaction Studies

  • The compound has been used in studies exploring the enolization of benzocyclohexadienone formed during the bromination of 1-naphthol in aqueous solution, contributing to the understanding of reaction mechanisms in organic chemistry (Tee & Iyengar, 1987).

Biological and Chemosensory Applications

  • This compound has been used in the development of optical chemosensors for the selective detection of aluminum ions, demonstrating its application in the field of molecular sensing and live cell imaging (Anand et al., 2018).

Safety and Hazards

While specific safety data for 5-Bromo-1-naphthohydrazide is not available, similar brominated compounds are considered hazardous . They can cause skin and eye irritation, and may cause respiratory irritation . These compounds should be handled with care, using protective equipment, and should be stored in a well-ventilated place .

Future Directions

The future directions for the study of 5-Bromo-1-naphthohydrazide and related compounds could involve further exploration of their synthesis, reactivity, and applications . For instance, the synthesis of related compounds like 7-azaindoles has shown promise in clinical trials, opening the door for fully approved treatments . Additionally, the study of halogen bonding in brominated compounds could provide valuable insights into their supramolecular properties .

properties

IUPAC Name

5-bromonaphthalene-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(15)14-13/h1-6H,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNFWPBYWGACRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 5-bromo-1-naphthoate (D1) (5.32 g, 20 mmol) and hydrazine hydrate (5.7 ml, 100 mmol) were stirred at reflux in methanol (50 ml) for 48 h. After cooling, the solid was filtered off, washed with cold methanol, and dried in vacuo at 60° C., yielding the title compound (3.48 g, 65%) as a grey-brown crystalline powder.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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